Phenyl(acetonitrile-1-13C)
Overview
Description
- Phenyl(acetonitrile-1-13C) is a compound labeled with the stable isotope carbon-13 (13C) at the acetonitrile position.
- It is commonly used in research and chemical studies, especially in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling experiments.
Synthesis Analysis
- Phenyl(acetonitrile-1-13C) can be synthesized using various methods, including:
- Cyanomethylation : Reacting acetonitrile with a suitable reagent to introduce the phenyl group.
- Electrochemical Conversions : Utilizing acetonitrile’s good conductivity and environmentally friendly features for electrochemical synthesis.
Molecular Structure Analysis
- The molecular formula of Phenyl(acetonitrile-1-13C) is C8H7^13CH2CN.
- It consists of a phenyl group (C6H5) attached to an acetonitrile group (CH3CN) where the carbon is labeled with the stable isotope carbon-13 (13C).
Chemical Reactions Analysis
- Phenyl(acetonitrile-1-13C) can participate in various reactions, including:
- Electrophilic Aromatic Substitution : The phenyl group can undergo reactions with electrophiles, such as Friedel-Crafts acylation or alkylation.
- Cyanomethylation : Introducing the cyano group (CN) into the phenyl ring using acetonitrile as a building block.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
- Solubility : Soluble in organic solvents.
- Chemical Properties :
- Reactivity : Reacts with electrophiles, bases, and other reagents typical of organic compounds.
Scientific Research Applications
Molecular Probes for Detecting Contaminants
A zinc porphyrin-based receptor with triazole groups has been utilized as a probe for determining contaminants in acetonitrile, illustrating the application of Phenyl(acetonitrile-1-13C) derivatives in environmental monitoring and quality control of solvents. This approach allows for the direct determination of cyanide contamination concentrations through absorption spectrum observations (Yoon et al., 2012).
Sensing and Detection Technologies
Phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives have been studied as colorimetric and ratiometric fluorescent chemosensors for fluoride, showcasing the role of Phenyl(acetonitrile-1-13C) in creating sensors that respond to specific ions. These compounds offer a significant shift in absorption and fluorescence emission upon interaction with fluoride ions, pointing to their potential in selective sensing applications (Peng et al., 2005).
Investigation of Molecular Interactions
Studies on Phenylboronic acids with polyoxaalkyl substituents have contributed to understanding the formation of hydrogen bonds, which is crucial in the development of new materials and pharmaceuticals. These studies, facilitated by derivatives of Phenyl(acetonitrile-1-13C), highlight the importance of molecular structure in the interaction between different atoms and molecules (Adamczyk-Woźniak et al., 2009).
Electrophilic and Nucleophilic Properties
Research into the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile has provided insights into the reactivity and stability of these compounds. This knowledge is pivotal for the development of catalytic processes and the design of organic synthesis pathways (Larsen et al., 2001).
Enhancing Performance of Lithium-Ion Batteries
(Phenylsulfonyl)acetonitrile has been explored as a high-voltage electrolyte additive to form a solid electrolyte interface on LiCoO2 cathodes, demonstrating the utility of Phenyl(acetonitrile-1-13C) derivatives in improving the performance of lithium-ion batteries. This application underscores the relevance of Phenyl(acetonitrile-1-13C) in the advancement of energy storage technologies (Deng et al., 2019).
Safety And Hazards
- Phenyl(acetonitrile-1-13C) is not specifically listed as hazardous.
- However, follow general safety precautions when handling chemicals.
- Avoid contact with skin, eyes, and inhalation.
- Dispose of properly according to regulations.
Future Directions
- Further research on the applications of Phenyl(acetonitrile-1-13C) in organic synthesis and electrochemical conversions.
- Exploration of its potential as an alternative solvent or electrolyte in energy storage devices.
Feel free to ask if you need more information or have additional questions!
properties
IUPAC Name |
2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[13C]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480782 | |
Record name | Phenyl(acetonitrile-1-13C) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(acetonitrile-1-13C) | |
CAS RN |
83552-81-2 | |
Record name | Phenyl(acetonitrile-1-13C) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83552-81-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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